molecular formula C5H12N2O B13992803 ethyl N,N-dimethylcarbamimidate CAS No. 90914-59-3

ethyl N,N-dimethylcarbamimidate

Cat. No.: B13992803
CAS No.: 90914-59-3
M. Wt: 116.16 g/mol
InChI Key: XPJAMCKNFBJQEY-UHFFFAOYSA-N
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Description

Ethyl N,N-dimethylcarbamimidate is an organic compound with the chemical formula C5H12N2O. It is a derivative of carbamimidic acid and is known for its reactivity and versatility in various chemical reactions. This compound is often used in organic synthesis and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N,N-dimethylcarbamimidate can be synthesized through several methods. One common method involves the reaction of ethyl isocyanate with N,N-dimethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity. Another method involves the reaction of ethyl chloroformate with N,N-dimethylamine in the presence of a base such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, and the reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl N,N-dimethylcarbamimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new carbamimidate derivatives .

Scientific Research Applications

Ethyl N,N-dimethylcarbamimidate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and ureas.

    Biology: This compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.

    Medicine: this compound is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl N,N-dimethylcarbamimidate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is utilized in various applications, such as protein crosslinking and nucleic acid modification .

Comparison with Similar Compounds

Ethyl N,N-dimethylcarbamimidate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of reactivity and versatility, making it valuable in various scientific and industrial applications.

Properties

CAS No.

90914-59-3

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

ethyl N,N-dimethylcarbamimidate

InChI

InChI=1S/C5H12N2O/c1-4-8-5(6)7(2)3/h6H,4H2,1-3H3

InChI Key

XPJAMCKNFBJQEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)N(C)C

Origin of Product

United States

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